molecular formula C8H6N4OS B15197070 7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one CAS No. 69836-19-7

7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one

Cat. No.: B15197070
CAS No.: 69836-19-7
M. Wt: 206.23 g/mol
InChI Key: COAFEHXNUMUMLL-UHFFFAOYSA-N
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Description

“7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the core structure: This could involve cyclization reactions where starting materials such as amines, thiols, and carbonyl compounds are reacted under specific conditions.

    Introduction of functional groups:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to modify the imino group.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents such as ethanol, dichloromethane, or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could lead to amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one” exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Disrupting cellular processes: Leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    7-Imino-5,7-dihydro-1-thia-5,8,8b-triazaacenaphthylen-4(2H)-one: can be compared with other heterocyclic compounds containing nitrogen and sulfur, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific structure, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

69836-19-7

Molecular Formula

C8H6N4OS

Molecular Weight

206.23 g/mol

IUPAC Name

10-amino-2-thia-7,11,12-triazatricyclo[6.3.1.04,12]dodeca-1(11),4,7,9-tetraen-6-one

InChI

InChI=1S/C8H6N4OS/c9-5-2-6-11-7(13)1-4-3-14-8(10-5)12(4)6/h1-2H,3,9H2

InChI Key

COAFEHXNUMUMLL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=O)N=C3N2C(=NC(=C3)N)S1

Origin of Product

United States

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